3-(methoxymethyl)azetidine-3-carbonitrile hydrochloride
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Overview
Description
3-(methoxymethyl)azetidine-3-carbonitrile hydrochloride is a versatile chemical compound with the molecular formula C6H10N2O·HCl. It is used in various scientific research fields due to its unique structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methoxymethyl)azetidine-3-carbonitrile hydrochloride typically involves the reaction of azetidine with methoxymethyl chloride and a cyanide source under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-(methoxymethyl)azetidine-3-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
3-(methoxymethyl)azetidine-3-carbonitrile hydrochloride is used in several scientific research fields:
Chemistry: As a building block in organic synthesis for the development of new compounds.
Biology: In the study of biological pathways and enzyme interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(methoxymethyl)azetidine-3-carbonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(methoxymethyl)azetidine-3-carbonitrile: The non-hydrochloride form of the compound.
3-azetidinecarbonitrile: A structurally similar compound with different functional groups.
Methoxymethyl derivatives: Other compounds with methoxymethyl groups attached to different core structures.
Uniqueness
3-(methoxymethyl)azetidine-3-carbonitrile hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
2624129-98-0 |
---|---|
Molecular Formula |
C6H11ClN2O |
Molecular Weight |
162.62 g/mol |
IUPAC Name |
3-(methoxymethyl)azetidine-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C6H10N2O.ClH/c1-9-5-6(2-7)3-8-4-6;/h8H,3-5H2,1H3;1H |
InChI Key |
NFAOFTRDKYOFTQ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1(CNC1)C#N.Cl |
Purity |
95 |
Origin of Product |
United States |
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